molecular formula C5H4BrNO3 B1452819 Methyl 3-bromoisoxazole-5-carboxylate CAS No. 272773-11-2

Methyl 3-bromoisoxazole-5-carboxylate

Cat. No. B1452819
CAS RN: 272773-11-2
M. Wt: 205.99 g/mol
InChI Key: DEZOJAAMBSHBIS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Methyl 3-bromoisoxazole-5-carboxylate is complex. The molecular formula is C5H4BrNO3 . The InChI code is 1S/C5H4BrNO3/c1-9-5(8)3-2-4(6)10-7-3/h2H,1H3 .


Chemical Reactions Analysis

Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . It is significant in the field of drug discovery, and various novel synthetic techniques are in use for isoxazole synthesis . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 206 . It is a powder in physical form .

Scientific Research Applications

1. Precursor in Heterocyclic Synthesis Methyl 3-bromoisoxazole-5-carboxylate has been utilized in the synthesis of various heterocyclic compounds. For instance, it served as a precursor in the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate, leading to the generation of 3-aryl-5-bromomethyl-isoxazole-4-carboxylate. This compound further facilitates the production of 3-aryl-5-formyl-isoxazole-4-carboxylate, a key substrate for creating isoxazole-fused heterocycles (Roy, Rajaraman, & Batra, 2004).

2. Synthesis of Carbamoyl- and Sulfanylmethylisoxazole Compounds In the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids, this compound plays a significant role. It's involved in the solution-phase synthesis starting from dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate via selective nucleophilic chemistry. This process has been effectively employed to create a diverse 90-compound library of druglike isoxazoles (Robins, Fettinger, Tinti, & Kurth, 2007).

3. Amino Acid Derivative Synthesis The synthesis of amino acid derivatives also involves this compound. It has been used to create methyl 5-aminopyrrole-3-carboxylates through a process involving cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation. This method showcases the versatility of this compound in synthesizing complex organic compounds (Galenko, Linnik, Khoroshilova, Novikov, & Khlebnikov, 2019).

4. Herbicide Precursor Synthesis In the agricultural sector, this compound has been used in the preparation of bicyclic herbicide precursors. An example is its involvement in the synthesis of methyl 1-(haloalkyl)-3-methoxy-5-oxocyclohex-3-ene-1-carboxylate derivatives, which are key intermediates in herbicide development (Liepa, Wilkie, Winkler, & Winzenberg, 1992).

Safety and Hazards

Methyl 3-bromoisoxazole-5-carboxylate may cause an allergic skin reaction and serious eye irritation . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Isoxazole is a significant moiety in the field of drug discovery . Given its enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . The development of alternate metal-free synthetic routes is one of the future directions in this field .

properties

IUPAC Name

methyl 3-bromo-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO3/c1-9-5(8)3-2-4(6)7-10-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZOJAAMBSHBIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677535
Record name Methyl 3-bromo-1,2-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

272773-11-2
Record name Methyl 3-bromo-1,2-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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